

# fulvic acid versus other biostimulants for plant stress resistance

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Fulvine

CAS No.: 6029-87-4

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## Performance and Mechanisms Comparison

Biostimulant Type	Key Functions in Stress Resistance	Efficacy Against Specific Stresses	Key Experimental Findings
<b>Fulvic Acid (FA)</b>	Activates antioxidant metabolism; promotes biosynthesis of flavonoids and ascorbate; regulates ion homeostasis [1] [2].	<b>Drought</b> [2], <b>Salinity</b> [1]	In tea plants, 0.1 g/L FA upregulated genes for ascorbate metabolism under drought, reducing oxidative damage [2]. In soybean, FA-based nanoparticles reduced leaf Na <sup>+</sup> by ~45% under salt stress [1].
<b>Humic Acid (HA)</b>	Stimulates root development; improves soil structure and nutrient availability; enhances microbial activity [3].	<b>Drought</b> , <b>Salinity</b> , <b>General Abiotic Stress</b> [3]	A review highlighted that HA applications can increase crop yields by approximately 22% and improve root growth for better water/nutrient foraging [4].
<b>Amino Acid (AA)</b>	Serves as building blocks for proteins and osmolytes;	<b>Fungal Diseases</b> ,	On lawns, a foliar AA-humus application at 3.0 L/ha reduced

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<b>Preparations</b>	can activate defense pathways; improves nutrient metabolism [5] [6].	<b>General Stress</b> [6]	brown spot disease by 12% and increased chlorophyll values (SPAD) by 8% [6]. In wine grapes, AA + HA combo yielded the highest cluster weight (505.5g) [5].
<b>Seaweed Extracts &amp; Hormones</b>	Often contains plant growth regulators (e.g., cytokinins, auxins); enhances germination, root development, and stress resilience [7].	<b>Drought, Salinity, Temperature</b> [7]	A biostimulant containing cytokinin and gibberellic acid was shown to increase seedling emergence and growth in maize under stress conditions [7].
<b>Chitosan</b>	Elicits plant defense systems; enhances antioxidant enzyme activity; can improve photosynthesis [1].	<b>Salinity</b> [1]	When combined with FA in nanoparticles, chitosan helped maintain a high K <sup>+</sup> /Na <sup>+</sup> ratio and increased antioxidant enzyme (APX) activity in soybeans under salt stress [1].

## Detailed Experimental Data

For a deeper understanding, here are the methodologies and key quantitative results from two pivotal studies on fulvic acid.

| Study Aspect | Details | | :--- | :--- | | **Plant Material** | Tea plants (*Camellia sinensis* (L.) O. Kuntze) [2]. | | **Treatment & Stress** | 0.1 g/L FA applied as a soil drench, followed by drought stress (4 days for mild, 8 days for severe stress) [2]. | | **Key Measurements** | **Phenotypic:** Leaf Water Content (LWC), Chlorophyll Content (CC), Reactive Oxygen Species (ROS). **Omics:** Transcriptomics (RNA-Seq) and Widely Targeted Metabolomics (LC-ESI-MS/MS) [2]. | | **Core Findings** |

**Gene Regulation:** 3,331 genes were differentially expressed in FA-treated plants under severe drought. Key pathways included **flavonoid biosynthesis** and **ascorbate metabolism** [2].

**Metabolite Shifts:** FA application increased levels of key antioxidants like **L-ascorbate** and flavonoids (**kaempferol, quercetin**) [2].

**Physiological Outcome:** FA treatment delayed wilting, maintained higher LWC and CC, and reduced ROS accumulation [2]. |

| Study Aspect | Details | | :--- | :--- | | **Plant Material** | Soybean (*Glycine max*), variety "Pungsan" [1]. | | **Treatment & Stress** | Ch-FANPs (0.1 mM fulvic acid-releasing chitosan nanoparticles) applied via soil drench. Salt stress induced by 150 mM NaCl [1]. | | **Key Measurements** | Growth parameters, chlorophyll content, ion concentration (ICP-MS), antioxidant enzyme activity (Ascorbate Peroxidase, APX), and expression of salt stress marker genes (qRT-PCR) [1]. | | **Core Findings** |

**Growth & Biomass:** Ch-FANPs increased several above- and below-ground growth parameters by **more than 50%** under salt stress [1].

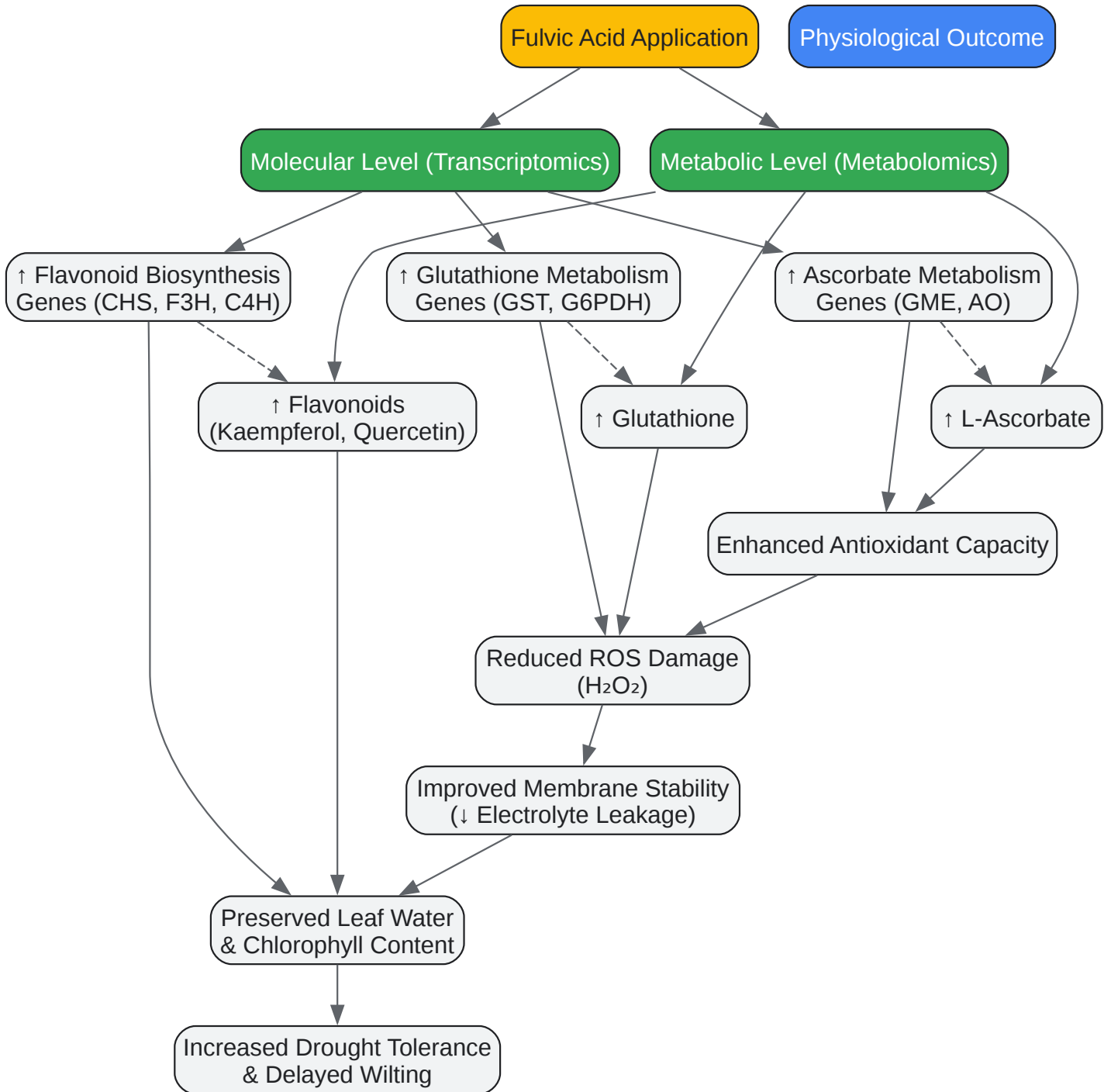
**Ion Homeostasis:** Ch-FANPs reduced Na<sup>+</sup> accumulation in leaves by **~45%** and increased K<sup>+</sup> and Ca<sup>2+</sup> content [1].

**Antioxidant System:** APX activity was highest in Ch-FANPs-treated plants, with significantly lower levels of oxidative damage markers (MDA, H<sub>2</sub>O<sub>2</sub>) [1].

**Gene Expression:** Significant upregulation of salt tolerance genes **GmSOS1, GmSOS2, GmNHX1, and GmP5CS1** [1]. |

## Mechanisms of Action: The Fulvic Acid Pathway

The following diagram synthesizes the molecular and physiological mechanisms by which fulvic acid enhances drought stress resistance in plants, based on the multi-omics study in tea plants [2].



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## Key Takeaways for Researchers

- **Fulvic Acid's Niche:** The evidence suggests that **fulvic acid is particularly potent for managing oxidative stress** induced by drought and salinity. Its ability to upregulate the **ascorbate-glutathione cycle and flavonoid biosynthesis** provides a robust mechanism for ROS scavenging [2].
- **Synergistic Potential:** Research indicates that combinations of biostimulants can be more effective than single components. For instance, the combination of **humic acid and plant-derived amino acids produced the highest yield in wine grapes** [5], and the **chitosan-fulvic acid nanoparticle** was highly effective against salt stress [1]. This points to a promising area for developing next-generation formulations.
- **Dose Dependency:** The efficacy of biostimulants is often dose-dependent. The study on the amino acid-humus preparation clearly showed that significant effects on disease resistance and nutrient content were only achieved at higher application rates (2.0-3.0 L/ha) [6]. This underscores the importance of establishing optimal dosage in experimental protocols.

I hope this detailed, data-driven comparison assists in your research and development efforts. Should you require a deeper analysis of a specific stressor or biostimulant combination, please feel free to ask.

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To cite this document: Smolecule. [fulvic acid versus other biostimulants for plant stress resistance]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b584481#fulvic-acid-versus-other-biostimulants-for-plant-stress-resistance>]

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